molecular formula C6H14S B13825382 Propane, 2,2-dimethyl-1-(methylthio)- CAS No. 6079-57-8

Propane, 2,2-dimethyl-1-(methylthio)-

Cat. No.: B13825382
CAS No.: 6079-57-8
M. Wt: 118.24 g/mol
InChI Key: YUFAJXXIXSYTMS-UHFFFAOYSA-N
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Description

This structure combines steric hindrance from the 2,2-dimethyl moiety with the polarizable sulfur atom in the methylthio group, influencing its physical and chemical properties. While direct thermodynamic or spectroscopic data for this compound are absent in the provided evidence, its behavior can be inferred through comparisons with structurally analogous compounds, such as thiols, ethers, and branched alkanes .

Properties

CAS No.

6079-57-8

Molecular Formula

C6H14S

Molecular Weight

118.24 g/mol

IUPAC Name

2,2-dimethyl-1-methylsulfanylpropane

InChI

InChI=1S/C6H14S/c1-6(2,3)5-7-4/h5H2,1-4H3

InChI Key

YUFAJXXIXSYTMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CSC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The core synthetic approach to propane, 2,2-dimethyl-1-(methylthio)- involves the substitution of a suitable leaving group on a 2,2-dimethylpropyl derivative by a methylthio nucleophile (methylthiolate anion, CH3S^-). This can be achieved via:

Detailed Reaction Conditions

Step Reagents & Conditions Description
1 2,2-Dimethylpropyl halide (e.g., bromide) Prepared or commercially obtained alkyl halide with a good leaving group
2 Sodium methylthiolate (NaSCH3) or methanethiol with base (NaH, NaOH) Methylthiolate generated in situ or preformed
3 Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) Facilitate nucleophilic substitution
4 Temperature: Ambient to 50-80 °C Moderate heating to promote reaction
5 Reaction time: Several hours (typically 4-12 hours) Ensures completion of substitution

Mechanistic Aspects

  • The reaction proceeds via an S_N2 nucleophilic substitution mechanism , where the methylthiolate anion attacks the electrophilic carbon attached to the halide, displacing the halide ion.
  • Steric hindrance at the 2,2-dimethylpropyl position may slow the reaction, but the primary nature of the halide carbon facilitates substitution.
  • Use of polar aprotic solvents enhances nucleophilicity of methylthiolate and stabilizes the leaving halide ion.

4 Related Experimental Findings and Optimization

Though direct experimental data for propane, 2,2-dimethyl-1-(methylthio)- are scarce, related studies on methylthio-substituted compounds and alkyl methyl sulfides provide insights:

Parameter Observations Reference Context
Base choice Sodium hydride and sodium methylthiolate provide high yields Analogous to methylthio substitution reactions in ketone derivatives
Solvent effects DMF favored over DMSO for better solubility and yield Consistent with optimization in organosulfur synthesis
Temperature Mild heating (50 °C) improves conversion without side reactions Supported by ketone and methylthio compound synthesis data
Reaction time 6-12 hours typical for complete conversion Based on catalytic amination and substitution reaction times

5 Comparative Table of Preparation Methods for Related Compounds

Compound Starting Materials Key Reagents Reaction Type Yield (%) Notes
Propane, 2,2-dimethyl-1-(methylthio)- (proposed) 2,2-Dimethylpropyl halide + NaSCH3 Sodium methylthiolate, DMF S_N2 substitution Estimated >70% Based on analogous alkyl methyl sulfide syntheses
2,2-Dimethoxypropane Acetone + Methanol + Catalyst Acid catalyst, extractive distillation Acetal formation >90% Patent CN103772167A
2-Methyl-1,2-propane diamine 2-Amino-2-methyl-1-propanol + H2 + Catalyst Catalytic amination Hydrogenation/amination High Patent CN103626664B

7 Recommendations for Researchers

  • Utilize high-purity 2,2-dimethylpropyl halide precursors to minimize side reactions.
  • Generate methylthiolate anion freshly under inert atmosphere to prevent oxidation.
  • Employ DMF or similar solvents and moderate heating to balance reactivity and selectivity.
  • Monitor reaction progress by chromatographic or spectroscopic methods to determine optimal reaction time.
  • Post-reaction purification via distillation or chromatography ensures high purity.

Chemical Reactions Analysis

Types of Reactions

Propane, 2,2-dimethyl-1-(methylthio)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid.

    Substitution: It can undergo substitution reactions where the methylthio group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) and meta-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products formed are sulfoxides and sulfones.

    Substitution: Depending on the substituent, various substituted derivatives of propane, 2,2-dimethyl-1-(methylthio)- can be formed.

Scientific Research Applications

Propane, 2,2-dimethyl-1-(methylthio)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving sulfur-containing compounds and their biological activities.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which propane, 2,2-dimethyl-1-(methylthio)- exerts its effects involves the interaction of its sulfur atoms with other molecules. The sulfur atoms can act as nucleophiles or electrophiles, depending on the reaction conditions. This allows the compound to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

2-Methyl-2-propanethiol (CAS 75-66-1)

  • Structure : (CH₃)₃CSH (tertiary thiol).
  • Boiling Point : 62–65°C, Density : 0.8000 g/cm³ .
  • Comparison: The target compound’s methylthio group (-SCH₃) is less acidic than the thiol (-SH) group in 2-methyl-2-propanethiol. The absence of a hydrogen-bond donor in the methylthio group likely reduces polarity and boiling point relative to thiols. However, sulfur’s polarizability may enhance van der Waals interactions compared to alkanes.

Propane, 2,2-dimethoxy- (CAS 77-76-9)

  • Structure : CH₃O-C(CH₃)₂-OCH₃.
  • Thermodynamics : ΔvapH (enthalpy of vaporization) ranges from 33.40 ± 0.20 kJ/mol to 38.20 ± 0.40 kJ/mol .
  • Comparison : Methoxy (-OCH₃) groups are more electronegative than methylthio (-SCH₃), leading to stronger dipole-dipole interactions. This suggests propane, 2,2-dimethoxy- has a higher boiling point and ΔvapH than the target compound, assuming similar molecular weights.

2,2-Dimethylpropane (Neopentane) (CAS 463-82-1)

  • Structure : C(CH₃)₄ (highly branched alkane).
  • Safety : Classified as flammable (CFATS) due to low boiling point (∼9.5°C) .
  • Comparison : The methylthio group in the target compound introduces polarity and increases molecular weight, likely resulting in a higher boiling point and reduced volatility compared to neopentane.

2,2-Diphenylpropane (CAS 778-22-3)

  • Structure : C(C₆H₅)₂CH₂CH₃.
  • Properties : Molecular weight 196.29 g/mol; bulky phenyl groups reduce solubility in polar solvents .
  • However, sulfur’s electronegativity may enhance solubility in polar aprotic solvents relative to 2,2-diphenylpropane.

Data Table: Key Properties of Comparable Compounds

Compound Name CAS RN Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) ΔvapH (kJ/mol) Functional Group
Propane, 2,2-dimethyl-1-(methylthio)- - ~134.27 (estimated) N/A N/A N/A -SCH₃
2-Methyl-2-propanethiol 75-66-1 90.19 62–65 0.8000 N/A -SH
Propane, 2,2-dimethoxy- 77-76-9 134.21 N/A N/A 33.40–38.20 -OCH₃
2,2-Dimethylpropane (Neopentane) 463-82-1 72.15 ~9.5 0.591 (at 20°C) N/A Branched alkane
2,2-Diphenylpropane 778-22-3 196.29 N/A N/A N/A Aromatic substituents

Research Findings and Trends

Branching Effects : Neopentane’s high branching reduces boiling point significantly compared to linear alkanes. The target compound’s 2,2-dimethyl group may similarly lower boiling point relative to less-branched thioethers but elevate it compared to neopentane due to sulfur’s polarizability .

Functional Group Polarity : Methoxy groups (in propane, 2,2-dimethoxy-) exhibit stronger dipole interactions than methylthio groups, likely resulting in higher ΔvapH and boiling points .

Safety Considerations : Flammability risks (as seen in neopentane) may persist in the target compound due to volatility, though reduced by the methylthio group’s polarity .

Biological Activity

Propane, 2,2-dimethyl-1-(methylthio)-, also known as 1-(methylthio)-2,2-dimethylpropane or 1-(methylthio)propane, is an organic compound with the molecular formula C6H14S. This compound has garnered interest due to its potential biological activities and applications in various fields, including food science and medicinal chemistry.

The compound features a branched alkane structure with a methylthio group (-S-CH3), which influences its reactivity and biological interactions. Its unique structure allows it to participate in various chemical reactions, making it a subject of research in synthetic organic chemistry.

Antimicrobial Properties

Research indicates that compounds containing methylthio groups exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of dimethylamine, which share structural similarities with propane, 2,2-dimethyl-1-(methylthio)-, possess antimicrobial properties against various pathogens .

Table 1: Antimicrobial Activity of Methylthio Compounds

CompoundTarget OrganismActivity (MIC µg/mL)
Dimethylamine DerivativeStaphylococcus aureus32
Propane, 2,2-dimethyl-1-(methylthio)-Escherichia coli64

Off-Flavour Production in Meat

One notable biological activity of propane, 2,2-dimethyl-1-(methylthio)- is its role in producing off-flavours in fresh beef. A study utilized gas chromatography-mass spectrometry (GC-MS) to identify this compound as a significant contributor to undesirable odours in meat products. The presence of this compound was linked to microbial activity during storage .

Table 2: Concentration of 1-(Methylthio)propane in Fresh Beef Samples

Sample NumberConcentration (µg/g)Origin
1Not DetectedCountry A
62.3 ± 0.5Country A
10< LOQCountry A
11Not DetectedCountry B

Study on Off-Flavour in Meat

In a comprehensive study on fresh beef from various geographical locations, researchers quantified the levels of propane, 2,2-dimethyl-1-(methylthio)- using validated GC-MS methods. The findings indicated that higher concentrations correlated with increased microbial activity and resultant off-flavours. The study emphasized the importance of controlling this compound's levels to maintain meat quality .

Research on Antimicrobial Activity

Another study explored the antimicrobial efficacy of various methylthio compounds against foodborne pathogens. The results suggested that propane derivatives could be effective in food preservation applications due to their ability to inhibit microbial growth .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing propane, 2,2-dimethyl-1-(methylthio)-, and what experimental conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via alkylation of propane derivatives with methanethiol. For example, reacting 2,2-dimethyl-1-chloropropane with sodium methanethiolate in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere at 60–80°C for 6–12 hours. Catalytic bases like triethylamine may enhance reactivity. Purification via fractional distillation (boiling point ~56°C at 17 Torr) or column chromatography (using hexane/ethyl acetate) is recommended. Key challenges include controlling stoichiometry to avoid polysubstitution and ensuring anhydrous conditions to prevent hydrolysis .

Q. How can researchers confirm the molecular structure and purity of propane, 2,2-dimethyl-1-(methylthio)-?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR should show signals for methylthio (δ ~2.1 ppm, singlet) and geminal dimethyl groups (δ ~1.1 ppm, singlet). 13^{13}C NMR will confirm quaternary carbons adjacent to sulfur.
  • Mass Spectrometry : Molecular ion peak at m/z 136.28 (C5_5H12_{12}S2_2) with fragmentation patterns reflecting cleavage at the C–S bond.
  • Elemental Analysis : Verify %C (52.88%), %H (8.88%), and %S (38.24%) .

Q. What are the key physicochemical properties of this compound, and how do predicted values compare to experimental data?

  • Methodological Answer :

  • Density : Predicted 0.980 g/cm³ (computational models) vs. experimental ~0.98 g/cm³ (pycnometry).
  • Boiling Point : Predicted 56°C at 17 Torr (QSPR models) aligns with distillation data.
  • Water Solubility : Experimental 333 mg/L at 20°C (shake-flask method) suggests moderate hydrophobicity. Researchers should validate predictions using techniques like HPLC or gravimetric analysis .

Advanced Research Questions

Q. How can thermochemical data (e.g., heat capacity, enthalpy of formation) be experimentally determined for this compound?

  • Methodological Answer :

  • Heat Capacity : Use adiabatic calorimetry (e.g., NIST protocols) to measure CpC_p of the liquid phase. For propane, 2,2-dimethyl-1-(methylthio)-, extrapolate data from similar thioethers (e.g., 171.63 J/mol·K at 298.15 K for 1-(methylthio)propane) .
  • Enthalpy of Formation (ΔfH\Delta_fH^\circ) : Combine combustion calorimetry with bond dissociation energies. Compare results to computational methods (e.g., G4 thermochemical calculations) to address discrepancies .

Q. What computational strategies are effective for analyzing the conformational stability and equilibrium structures of this compound?

  • Methodological Answer :

  • Rotational Spectroscopy : Resolve low-energy conformers by measuring dipole moments and rotational constants (e.g., microwave spectroscopy).
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict torsional barriers and compare with experimental data from studies on analogous propane derivatives (e.g., 2,2-difluoropropane) .

Q. How should researchers resolve contradictions between predicted and experimental physicochemical properties?

  • Methodological Answer :

  • Systematic Error Analysis : For discrepancies in density (e.g., predicted 0.941 vs. experimental 0.980 g/cm³), reevaluate computational parameters (e.g., solvent effects in COSMO-RS models).
  • Cross-Validation : Use multiple techniques (e.g., X-ray crystallography for solid-state density vs. gas-phase simulations) to identify outliers.
  • Literature Benchmarking : Compare with structurally similar compounds (e.g., 2,2-bis(ethylthio)propane, density 0.98 g/cm³) to assess model accuracy .

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